Ethyl 3-(methylamino)-3-oxopropanoate
CAS No.: 71510-95-7
Cat. No.: VC4694207
Molecular Formula: C6H11NO3
Molecular Weight: 145.158
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71510-95-7 |
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Molecular Formula | C6H11NO3 |
Molecular Weight | 145.158 |
IUPAC Name | ethyl 3-(methylamino)-3-oxopropanoate |
Standard InChI | InChI=1S/C6H11NO3/c1-3-10-6(9)4-5(8)7-2/h3-4H2,1-2H3,(H,7,8) |
Standard InChI Key | VWTRXRCWWIJCCQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC(=O)NC |
Introduction
Synthetic Pathways and Reaction Mechanisms
Conventional Synthesis Strategies
The synthesis of ethyl 3-(methylamino)-3-oxopropanoate likely follows established protocols for malonamide derivatives. A typical route involves:
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Esterification: Reacting malonic acid with ethanol under acidic conditions to form ethyl malonate.
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Amidation: Introducing methylamine to the malonate ester, substituting one of the ester groups with a methylamino moiety.
This two-step process is analogous to methods used for synthesizing ethyl 3-[ethyl(methyl)amino]-3-oxopropanoate, where ethyl-methylamine is employed instead of methylamine . Yield optimization often involves adjusting reaction parameters such as temperature (room temperature vs. reflux) and catalyst selection (e.g., sodium hydride in isopropanol).
Challenges in Purification
Material Science Applications
Polymer Synthesis
Malonamide derivatives serve as crosslinkers in polymer networks. Ethyl 3-(methylamino)-3-oxopropanoate could theoretically enhance the thermal stability of polyesters, though experimental data remain limited. Comparative studies with ethyl 3-(morpholino)-3-oxopropanoate indicate that bulkier substituents improve glass transition temperatures () but reduce flexibility.
Adhesive Formulations
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR: Expected signals include a triplet for the ethyl ester ( 1.2–1.4 ppm), a quartet for the ester methylene ( 4.1–4.3 ppm), and a singlet for the amide proton ( 6.5–7.0 ppm).
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NMR: Carbonyl carbons (ester and amide) resonate at 165–175 ppm, while the methylamino carbon appears near 35 ppm .
Mass Spectrometry
Electrospray ionization (ESI-MS) typically yields a molecular ion peak at 145.16, consistent with the compound’s molecular weight. Fragmentation patterns involve loss of the ethoxy group (, 45) and subsequent cleavage of the amide bond.
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